molecular formula C11H21ClN2O2S B6276383 tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride CAS No. 2763778-97-6

tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride

Cat. No.: B6276383
CAS No.: 2763778-97-6
M. Wt: 280.8
InChI Key:
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Description

tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride: is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate with hydrochloric acid. The preparation of the tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate precursor can be achieved through various synthetic routes, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the azetidine ring .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of azetidines with enzymes and receptors .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Azetidine derivatives have shown promise in the development of new drugs for various diseases .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility makes it valuable for the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the azetidine derivative .

Comparison with Similar Compounds

Uniqueness: tert-butyl 3-(azetidin-3-ylsulfanyl)azetidine-1-carboxylate hydrochloride is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

2763778-97-6

Molecular Formula

C11H21ClN2O2S

Molecular Weight

280.8

Purity

95

Origin of Product

United States

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